![molecular formula C14H14N4O2 B11162326 4-(propanoylamino)-N-(pyrimidin-2-yl)benzamide](/img/structure/B11162326.png)
4-(propanoylamino)-N-(pyrimidin-2-yl)benzamide
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Overview
Description
4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a propanamide group attached to a benzamide moiety, with a pyrimidinyl substituent at the nitrogen atom. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE typically involves the condensation of 2-aminopyrimidine with a benzoyl chloride derivative under controlled conditions. A common synthetic route includes the following steps:
Preparation of Benzoyl Chloride Derivative: Benzoyl chloride is reacted with propanamide in the presence of a base such as triethylamine to form the intermediate benzoyl-propanamide.
Condensation Reaction: The intermediate is then reacted with 2-aminopyrimidine in an organic solvent like dichloromethane, using a catalyst such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The pyrimidinyl group can participate in nucleophilic aromatic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms and the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and biofilm formation, offering a new approach to combating antimicrobial resistance.
Biological Studies: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in studying biochemical pathways and molecular interactions.
Industrial Applications: Its unique chemical properties allow for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate biofilm formation and virulence factor production in bacteria. This disruption of quorum sensing can reduce bacterial pathogenicity and enhance the effectiveness of antimicrobial treatments .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Similar in structure but with a pyridinyl group instead of a pyrimidinyl group.
N-(Pyrimidin-2-yl)benzamide: Lacks the propanamide group, making it less versatile in certain chemical reactions.
Uniqueness
4-PROPANAMIDO-N-(PYRIMIDIN-2-YL)BENZAMIDE is unique due to the presence of both the propanamide and pyrimidinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its analogs.
Properties
Molecular Formula |
C14H14N4O2 |
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Molecular Weight |
270.29 g/mol |
IUPAC Name |
4-(propanoylamino)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-12(19)17-11-6-4-10(5-7-11)13(20)18-14-15-8-3-9-16-14/h3-9H,2H2,1H3,(H,17,19)(H,15,16,18,20) |
InChI Key |
USKBSXGSIDAADT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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